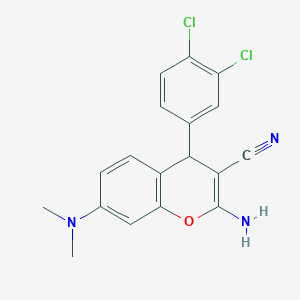
2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene backbone, which is a common motif in many bioactive molecules, and is substituted with amino, dichlorophenyl, dimethylamino, and carbonitrile groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.
Substitution with Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a dichlorobenzene derivative and a Lewis acid catalyst.
Addition of Dimethylamino Group: The dimethylamino group is typically added through a nucleophilic substitution reaction, using dimethylamine.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using a cyanide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. For example, the amino group can participate in acylation reactions to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, Lewis acids, cyanide sources.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives, depending on the reagents used.
Scientific Research Applications
2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s chromene backbone and functional groups make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by:
Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting or activating their function.
Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Interacting with DNA or RNA: The compound may bind to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can be compared with other chromene derivatives, such as:
2-amino-4-(3,4-dichlorophenyl)-6-methylpyridine: Similar in structure but with a pyridine ring instead of a chromene ring.
2-amino-4-(3,4-dichlorophenyl)-7-methoxy-4H-chromene-3-carbonitrile: Similar but with a methoxy group instead of a dimethylamino group.
2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile: Similar but with a hydroxy group instead of a dimethylamino group.
Properties
Molecular Formula |
C18H15Cl2N3O |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H15Cl2N3O/c1-23(2)11-4-5-12-16(8-11)24-18(22)13(9-21)17(12)10-3-6-14(19)15(20)7-10/h3-8,17H,22H2,1-2H3 |
InChI Key |
XIVJMSMONMTHHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


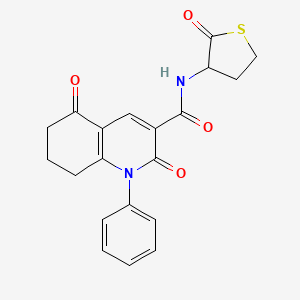
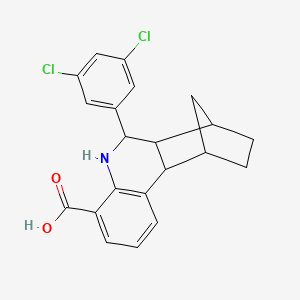
![4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione](/img/structure/B11074584.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)
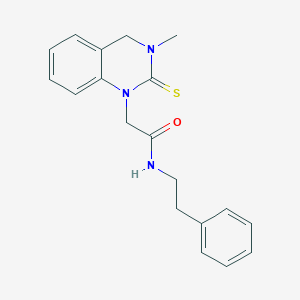
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)


![2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11074612.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-(diphenylmethyl)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11074626.png)
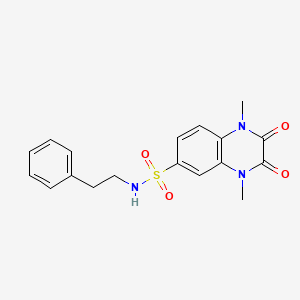
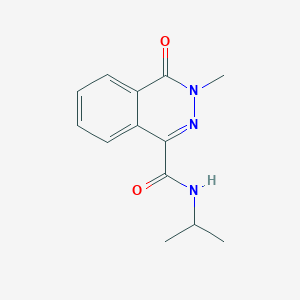
![Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-](/img/structure/B11074639.png)
